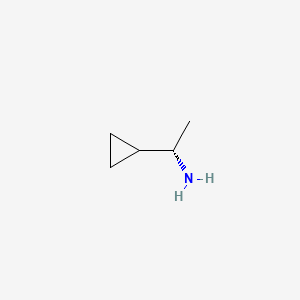

(S)-1-Cyclopropylethylamine

CAS No.: 195252-68-7; 195604-39-8

Cat. No.: VC6355828

Molecular Formula: C5H11N

Molecular Weight: 85.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 195252-68-7; 195604-39-8 |

|---|---|

| Molecular Formula | C5H11N |

| Molecular Weight | 85.15 |

| IUPAC Name | (1S)-1-cyclopropylethanamine |

| Standard InChI | InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m0/s1 |

| Standard InChI Key | IXCXVGWKYIDNOS-BYPYZUCNSA-N |

| SMILES | CC(C1CC1)N |

Introduction

Chemical and Physical Properties

Structural Characteristics

(S)-1-Cyclopropylethylamine features a cyclopropane ring attached to the ethylamine chain, with the stereogenic center at the carbon adjacent to the amine group. The InChI descriptor confirms its (S)-configuration . The cyclopropane ring introduces significant ring strain, which influences both reactivity and stability.

Physicochemical Data

The compound is a colorless to pale yellow liquid at room temperature, with the following key properties :

| Property | Value |

|---|---|

| Melting Point | -68°C |

| Boiling Point | 95°C |

| Density | 0.920 g/cm³ |

| Flash Point | 95°C |

| pKa | 10.87 ± 0.29 (Predicted) |

| Water Solubility | Miscible |

Its miscibility with polar solvents like water and alcohols facilitates its use in aqueous reaction conditions. The air-sensitive nature necessitates storage under inert atmospheres .

Synthetic Methodologies

Traditional Routes

Early syntheses relied on chiral resolution or enantioselective catalysis. For example, J. Med. Chem. 2011, 54, 7334–7349, and WO2009/075830 describe a route starting from cyclopropylaldehyde and a chiral sulfinamide, achieving moderate yields but requiring low-temperature Grignard reactions and chromatographic purification . These methods faced scalability challenges due to high catalyst loads (5–10 mol% Ir) and impractical purification steps .

Scalable Industrial Process

The patent US20210395185A1 outlines a three-step synthesis optimized for large-scale production :

-

Imine Formation: Condensation of cyclopropyl methyl ketone (Formula II) with -phenylethylamine (Formula III) in tetrahydrofuran (THF) using Lewis acids.

-

Reduction: Conversion of the imine intermediate to a secondary amine.

-

Debenzylation: Cleavage of the benzyl group to yield the primary amine.

-

Use of inexpensive starting materials.

-

High enantiomeric excess () via diastereomeric salt formation with mandelic acid .

Applications in Pharmaceutical Research

Antimalarial Drug Development

(S)-1-Cyclopropylethylamine is a key subunit in macrocyclic proteasome inhibitors targeting Plasmodium falciparum. In PMC10157299, derivative 19 (with an (S)-methyl group) exhibited 7.4-fold higher antimalarial activity than its R-isomer, attributed to optimal hydrogen bonding with the β5 subunit’s Gly47 and Ser21 residues . Modifications at the P1 position (e.g., cyclopropyl or trifluoromethyl groups) balanced metabolic stability and permeability, with TDI-8414 showing nanomolar efficacy and selectivity over human proteasomes .

Structure-Activity Relationship (SAR) Insights

-

P1 Substitutions: Cyclopropyl groups enhance metabolic stability by resisting amide hydrolysis in plasma. For instance, compound 16 (cyclopropyl-P1) maintained activity while improving mouse plasma stability compared to trifluoromethyl analogs .

-

Stereochemical Effects: The (S)-configuration is critical for target engagement, as evidenced by a 50-fold drop in potency observed in R-isomers .

Recent Advances and Future Directions

Metabolic Stability Optimization

Replacing the P1 amide with cyclopropyl groups (e.g., 16, 22) reduced clearance in mouse plasma by hindering protease access . Future work may explore bicyclic or fluorinated analogs to further enhance pharmacokinetics.

Industrial Adoption

The patented synthesis’s scalability positions (S)-1-Cyclopropylethylamine as a cost-effective building block for antimalarials and kinase inhibitors. Partnerships with manufacturers like BASF have enabled commercial production at 99% purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume